Senaparib

Übersicht

Beschreibung

Senaparib ist ein neuartiger Poly(Adenosindiphosphat-Ribose) Polymerase 1/2-Inhibitor, der in präklinischen und klinischen Studien eine signifikante Antitumoraktivität gezeigt hat. Er wird hauptsächlich zur Behandlung von fortgeschrittenem Ovarialkarzinom und anderen soliden Tumoren eingesetzt .

Wissenschaftliche Forschungsanwendungen

Senaparib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Mechanismen der Poly(Adenosindiphosphat-Ribose) Polymerase-Inhibition.

Biologie: Untersuchung seiner Rolle bei der DNA-Schadensreparatur und der Zellzyklusregulation.

Medizin: Hauptsächlich zur Behandlung von fortgeschrittenem Ovarialkarzinom und anderen soliden Tumoren. .

Industrie: Einsatz bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der pharmazeutischen Forschung

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Aktivität der Poly(Adenosindiphosphat-Ribose) Polymerase 1 und 2 Enzyme. Diese Enzyme sind an der Reparatur von DNA-Einzelstrangbrüchen beteiligt. Durch die Hemmung dieser Enzyme verhindert this compound die Reparatur von DNA-Schäden, was zur Anhäufung von DNA-Brüchen und letztendlich zum Zelltod führt. Dieser Mechanismus ist besonders effektiv bei Tumoren mit homologer Rekombinationsdefizienz, wie z. B. bei solchen mit BRCA1/2-Mutationen .

Wirkmechanismus

Target of Action

Senaparib is a potent inhibitor of the enzymes Poly (ADP-ribose) polymerases 1 and 2 (PARP1/2) . These enzymes play a critical role in DNA damage repair, a process that is essential for maintaining the integrity of the genome .

Mode of Action

This compound binds to the catalytic domain of the PARP enzymes, thereby preventing them from repairing single-strand breaks in the DNA . This inhibition leads to the persistence of DNA damage, which, during cell replication, translates into more severe double-strand breaks .

Biochemical Pathways

The inhibition of PARP1/2 by this compound affects the DNA damage repair pathway . When PARP1/2 are inhibited, single-strand breaks in the DNA persist and eventually become double-strand breaks during cell replication . This accumulation of DNA damage can lead to cell death, particularly in cells that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. It has been observed that this compound exposure increases dose proportionately at doses ranging from 2-80 mg . Absorption appears to saturate at doses between 80-120 mg . This compound accumulation is minimal after repeated once-daily administration .

Result of Action

The inhibition of PARP1/2 by this compound leads to an accumulation of DNA damage, resulting in cell death . This has been shown to have antitumor activity, particularly in tumor cells with BRCA1/2 mutations . In clinical trials, this compound has demonstrated promising antitumor activity in patients with advanced solid tumors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of BRCA1/2 mutations in tumor cells can enhance the antitumor activity of this compound . .

Biochemische Analyse

Biochemical Properties

Senaparib plays a crucial role in inhibiting the enzymatic activity of PARP1 and PARP2, which are involved in DNA damage repair. By inhibiting these enzymes, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately cell death . This compound interacts with the PARP1 and PARP2 enzymes by binding to their catalytic domains, thereby blocking their activity .

Cellular Effects

This compound has profound effects on various types of cells, particularly cancer cells with BRCA1 and BRCA2 mutations. It induces cell death by trapping PARP1 on DNA at sites of damage, leading to the stalling of replication forks and the formation of double-strand breaks . This results in the activation of cell death pathways and the inhibition of cell proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the DNA repair process .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PARP1 and PARP2 enzymatic activities. This compound binds to the catalytic domains of these enzymes, preventing them from catalyzing the poly (ADP-ribosyl)ation (PARylation) of target proteins . This inhibition leads to the accumulation of DNA damage, the stalling of replication forks, and the formation of double-strand breaks . The trapped PARP1 enzyme on DNA further exacerbates the DNA damage, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of PARP1 and PARP2 activity, leading to prolonged DNA damage and cell death .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits PARP1 and PARP2 activity, leading to significant antitumor effects . At higher doses, toxic or adverse effects have been observed, including hematological toxicities such as anemia, thrombocytopenia, and neutropenia . These findings highlight the importance of optimizing the dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA damage repair. It interacts with enzymes and cofactors involved in the PARylation process, including PARP1 and PARP2 . By inhibiting these enzymes, this compound disrupts the normal metabolic flux and leads to the accumulation of DNA damage . This disruption affects the overall metabolic balance within the cell, contributing to its antitumor effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and is distributed throughout the cytoplasm and nucleus . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation within the cell . This distribution is crucial for its effectiveness in inhibiting PARP1 and PARP2 activity .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on PARP1 and PARP2 . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the nucleus . This localization is essential for its role in disrupting DNA repair processes and inducing cell death .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für Senaparib umfassen mehrere Schritte. Die genaue Syntheseroute ist urheberrechtlich geschützt, aber sie beinhaltet typischerweise die Verwendung verschiedener organischer Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Industrielle Produktionsverfahren für this compound sind darauf ausgelegt, eine hohe Reinheit und Ausbeute zu gewährleisten, wobei oft fortschrittliche Reinigungstechniken und strenge Qualitätskontrollmaßnahmen eingesetzt werden .

Analyse Chemischer Reaktionen

Senaparib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Senaparib wird mit anderen Poly(Adenosindiphosphat-Ribose) Polymerase-Inhibitoren wie Olaparib, Niraparib und Rucaparib verglichen. Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, hat this compound in präklinischen Studien eine höhere Wirksamkeit und Selektivität gezeigt. Es ist auch mit einer geringeren Wahrscheinlichkeit von Off-Target-bedingten unerwünschten Ereignissen verbunden .

Ähnliche Verbindungen

- Olaparib

- Niraparib

- Rucaparib

Die Einzigartigkeit von this compound liegt in seiner hohen Wirksamkeit, Selektivität und vielversprechenden Ergebnissen aus klinischen Studien, was es zu einer wertvollen Ergänzung des Arsenals der Krebstherapien macht .

Eigenschaften

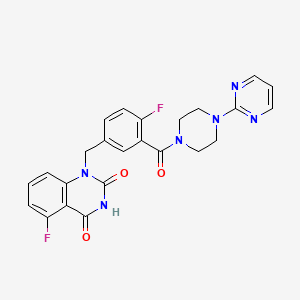

IUPAC Name |

5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N6O3/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23/h1-8,13H,9-12,14H2,(H,29,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTUJTGLLREMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401682-78-7 | |

| Record name | Senaparib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401682787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SENAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNZ4OP95CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

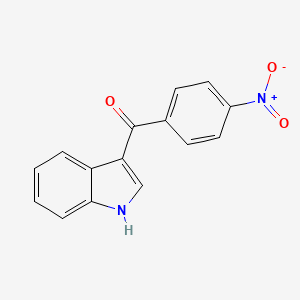

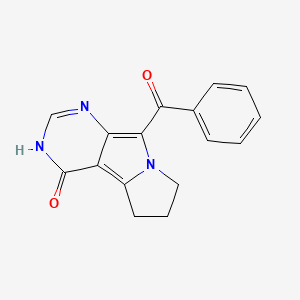

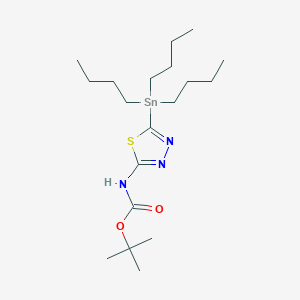

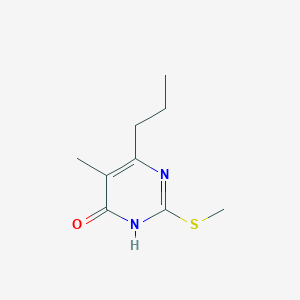

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Senaparib (also known as IMP4297) is a potent, selective poly(ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor [, , , ]. PARP enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP1/2, this compound prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with pre-existing deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations [, , , ].

A: While the exact molecular formula, weight, and spectroscopic data are not explicitly mentioned in the provided abstracts, they indicate that this compound possesses a "novel chemical structure" [] compared to other PARP inhibitors. More detailed structural information may be available in the full research articles or patents related to this compound.

A: Research has investigated the impact of food on this compound's pharmacokinetic profile in healthy Chinese subjects []. While specific details on stability and formulation strategies are not provided in the abstracts, they highlight that this compound is administered orally [, , , , ] suggesting development efforts to ensure suitable stability and bioavailability.

A: Research indicates that this compound exhibits dose-proportional exposure at lower doses (2-80 mg), with absorption reaching saturation at higher doses (80-120 mg) []. The drug demonstrates minimal accumulation after repeated daily administration []. A drug-drug interaction study in healthy volunteers revealed that itraconazole (a potent CYP3A4 inhibitor) significantly increased this compound exposure, while rifampicin (a CYP3A4 inducer) decreased its exposure []. These findings suggest that this compound is metabolized by CYP3A4, and dosage adjustments may be needed when co-administered with strong CYP3A4 inhibitors or inducers.

A: this compound has demonstrated promising antitumor activity in both preclinical and clinical studies [, , , , , , , , , , ]. In preclinical models, this compound exhibited a wide therapeutic window and synergistic antitumor effects when combined with temozolomide [, ]. In clinical trials involving patients with advanced solid tumors, this compound demonstrated promising antitumor activity, particularly in individuals with BRCA1/2 mutations [, , , , , , , ]. Ongoing phase III trials are evaluating its efficacy as maintenance therapy in advanced ovarian cancer [, , , , ] and in combination with temozolomide for various advanced solid tumors, including small cell lung cancer [, , ].

ANone: While the provided abstracts don't specify resistance mechanisms for this compound, resistance to PARP inhibitors is an active area of research. Potential mechanisms may involve restoration of homologous recombination repair, upregulation of drug efflux pumps, or alterations in PARP enzyme structure.

A: Clinical trials indicate that this compound is generally well-tolerated [, , ]. Common adverse events include anemia, decreased white blood cell and platelet counts, and asthenia []. One dose-limiting toxicity (Grade 4 thrombocytopenia) was observed in a phase Ib/II trial []. No treatment-related deaths were reported in the available data [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-Cyclohexane-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B1652118.png)

![[3,5-Difluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1652137.png)